molecular formula C14H13N3O2S B4526616 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B4526616
M. Wt: 287.34 g/mol
InChI Key: NFWZBPQFCNYFLM-UHFFFAOYSA-N
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Description

N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a methoxymethyl group at position 2 and a thiophene-2-carboxamide moiety at position 3. This structural combination confers unique physicochemical properties, including enhanced solubility due to the methoxymethyl group and electronic diversity from the thiophene ring.

The benzimidazole scaffold is widely recognized for its pharmacological versatility, with applications in antimicrobial, anticancer, and anti-inflammatory therapies . The methoxymethyl substituent may improve metabolic stability and membrane permeability compared to bulkier or more lipophilic groups, while the thiophene-carboxamide moiety contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-8-13-16-10-5-4-9(7-11(10)17-13)15-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWZBPQFCNYFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole nitrogen with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of the benzimidazole and thiophene moieties: This final step involves the formation of an amide bond between the benzimidazole and thiophene derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzimidazole can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antiviral Activity

One of the most promising applications of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is in the treatment of viral infections, particularly hepatitis C virus (HCV). Research indicates that compounds similar in structure can inhibit HCV polymerase activity, which is crucial for viral replication. This suggests that this compound may possess similar antiviral properties, warranting further investigation .

Anticancer Properties

Benzimidazole derivatives have been studied for their anticancer potential due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies indicate that this compound could be evaluated for its efficacy against various cancer cell lines, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly in pathways associated with inflammatory responses or metabolic disorders. Benzimidazole derivatives have shown promise in inhibiting leukotriene production, which is significant in conditions like asthma and allergies .

Case Studies and Research Findings

StudyFocusFindings
Study on HCV Inhibition Investigated the antiviral effects of benzimidazole derivativesFound that specific structural modifications enhance antiviral activity against HCV polymerase .
Anticancer Activity Evaluated various benzimidazole compounds against cancer cell linesCompounds showed significant cytotoxicity; further studies are needed to assess this compound specifically .
Inflammatory Response Modulation Assessed enzyme inhibitors for leukotriene productionIdentified potential for benzimidazole derivatives to modulate inflammatory pathways, suggesting therapeutic applications in respiratory diseases .

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, including tubulin and DNA, while the thiophene ring can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities between the target compound and its analogues:

Compound Name Core Structure Substituents Biological Activity Key Reference
N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide Benzimidazole + thiophene 2-methoxymethyl, 5-thiophene-2-carboxamide Hypothesized: Antimicrobial, anticancer (inferred from analogues)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide Benzimidazole + isoxazole Isoxazole instead of thiophene Antimicrobial
N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide Benzimidazole + tetrahydrofuran 2-trifluoromethyl, 5-tetrahydrofuran-carboxamide Anticancer, anti-inflammatory
5-Chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide Thiophene + benzothiazole Chlorine, dimethylaminoethyl, methylsulfonyl Anticancer (in vitro)
N-{5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide Thiadiazole + naphthalene Chlorobenzylsulfonyl, naphthalene Antimicrobial, enzyme inhibition

Key Findings from Comparative Studies

  • Methoxymethyl vs. Trifluoromethyl/Tetrahydrofuran: The methoxymethyl group in the target compound likely enhances aqueous solubility compared to the lipophilic trifluoromethyl group in .
  • Thiophene vs. Isoxazole/Thiadiazole : Thiophene’s electron-rich aromatic system may facilitate stronger interactions with hydrophobic enzyme pockets compared to isoxazole () or thiadiazole (), which are more polar and rigid .
  • Benzimidazole Core : All compounds sharing the benzimidazole core demonstrate antimicrobial or anticancer activities, underscoring its role as a privileged scaffold in drug design .

Mechanistic and Pharmacological Insights

  • Antimicrobial Activity : Benzimidazole-thiophene hybrids (e.g., ) inhibit microbial growth by interfering with DNA gyrase or cell wall synthesis. The methoxymethyl group may reduce cytotoxicity toward mammalian cells compared to halogenated analogues .
  • Anticancer Potential: Thiophene-carboxamide derivatives (e.g., ) show activity against tyrosine kinases and apoptosis pathways. The target compound’s methoxymethyl group could modulate pharmacokinetics, prolonging half-life in vivo .
  • Synergistic Effects : Hybrid structures combining benzimidazole with thiophene (target compound) or thiadiazole () exploit dual mechanisms—intercalation (benzimidazole) and enzyme inhibition (thiophene)—enhancing therapeutic efficacy .

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C14H13N3O2S
  • Molecular Weight : 287.34 g/mol
  • CAS Number : 1232778-55-0
  • Boiling Point : Approximately 449.3 °C (predicted) .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In a study evaluating various benzimidazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against human lung cancer cell lines, including A549, HCC827, and NCI-H358 .

Table 1: Cytotoxicity Data of Compounds Against Lung Cancer Cell Lines

CompoundCell LineIC50 (μM)
5A5492.12 ± 0.21
6HCC8275.13 ± 0.97
8NCI-H3586.48 ± 0.11

The data indicates that while some compounds showed high selectivity towards cancer cells, they also exhibited moderate cytotoxic effects on normal lung fibroblast cells (MRC-5), indicating a need for further optimization to improve selectivity and reduce toxicity .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds in this class often interact with DNA or inhibit protein kinases, which are critical for tumor growth and survival .

Case Studies

A notable case study involved the synthesis and evaluation of related benzimidazole derivatives where compounds were tested for their anticancer properties against a panel of cancer cell lines, including prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancers .

Table 2: Summary of Anticancer Activity in Different Cell Lines

CompoundCell LineIC50 (μM)
APC-317.50 - 65.41
BNCI-H46015.42 - 61.05
CHeLa14.62 - 59.24

These findings suggest that derivatives of benzimidazole, including this compound, could serve as promising candidates for further development as anticancer agents.

Safety Profile

The safety profile of these compounds is crucial for their potential therapeutic use. In vitro studies have indicated that some derivatives exhibit low cytotoxicity towards normal human cells while maintaining significant activity against cancer cells . This balance between efficacy and safety is essential for the development of new cancer therapies.

Q & A

What are the established synthetic routes for N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide and its structural analogues?

Level : Basic
Methodological Answer :
Synthesis of benzimidazole-thiophene hybrids typically involves:

  • Condensation reactions : Reacting substituted benzimidazole precursors (e.g., 5-amino-benzimidazole derivatives) with thiophene carbonyl chlorides under reflux conditions in polar solvents like acetic acid. For example, describes analogous syntheses using 3-formyl-1H-indole-2-carboxylic acid and thiourea derivatives in acetic acid with sodium acetate .
  • Cyclization strategies : Thiophene-carboxamide intermediates can be cyclized using catalysts like iodine in DMF, as demonstrated in for thiadiazole derivatives .
  • Post-functionalization : Methoxymethyl groups are introduced via nucleophilic substitution or alkylation of hydroxyl intermediates, as seen in for thiophene-3-carbohydrazide derivatives .

Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR are used to verify substituent positions and hydrogen bonding patterns (e.g., and highlight assignments for thiophene and benzimidazole protons) .
  • X-ray crystallography : Single-crystal diffraction (as in ) resolves bond angles (e.g., C–N–C angles in benzimidazole rings) and confirms molecular conformations .
  • FTIR spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and methoxymethyl (C–O–C stretch ~1100 cm⁻¹) .

How can researchers optimize reaction yields for this compound’s synthesis?

Level : Advanced
Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates () .
  • Catalyst screening : Triethylamine or iodine enhances cyclization efficiency, as shown in for thiadiazole formation .
  • Temperature control : Reflux in acetic acid (110–120°C) ensures complete condensation without decomposition () .

What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

Level : Advanced
Methodological Answer :

  • Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450 interactions) .
  • Solubility enhancement : Use co-solvents (DMSO/PEG) or nanoparticle formulations to improve bioavailability, addressing discrepancies seen in for thiazole derivatives .
  • Dose-response recalibration : Adjust in vivo dosing to account for protein binding and tissue penetration differences .

How is the structure-activity relationship (SAR) of thiophene-benzimidazole hybrids elucidated?

Level : Advanced
Methodological Answer :

  • Substituent variation : Modify methoxymethyl or thiophene groups to assess impact on bioactivity. demonstrates how cyano or phenyl substitutions on thiophene alter anticancer potency .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) influencing binding to biological targets .
  • Bioassay correlation : Compare IC50 values across analogues (e.g., antimicrobial vs. antitumor assays) to identify key pharmacophores .

How do researchers address discrepancies between crystallographic data and computational conformational predictions?

Level : Advanced
Methodological Answer :

  • Validation via Hirshfeld analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystallographic data () and compare with simulated packing modes .
  • Molecular dynamics (MD) simulations : Assess flexibility of methoxymethyl groups in solvated environments to explain deviations from static X-ray structures .
  • Torsional angle adjustments : Refine computational models using experimental dihedral angles from (e.g., C–N–C angles in benzimidazole rings) .

What are the methodological pitfalls in assessing this compound’s pharmacokinetic properties?

Level : Advanced
Methodological Answer :

  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, avoiding overestimation of efficacy .
  • CYP inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Reactant of Route 2
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N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

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